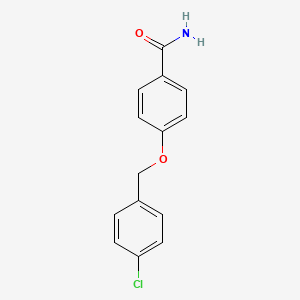

4-(4-Chlorobenzyloxy)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-(4-Chlorobenzyloxy)benzamide involves the direct condensation of benzoic acids and amines. Specifically, 2-chloro-4-(4-chloro-phenylazo)-phenol is coupled with 2-chloro-phenol using the Williamson etherification method. The reaction occurs under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth. This green and efficient pathway yields benzamide derivatives, which are valuable intermediates for various applications .

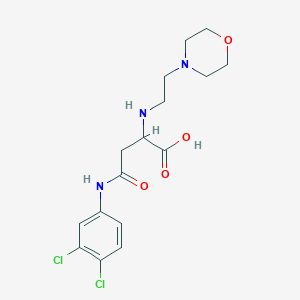

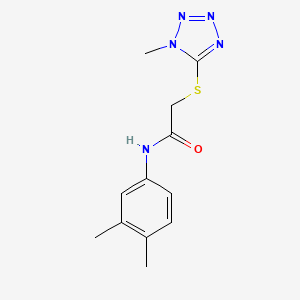

Molecular Structure Analysis

The molecular structure of This compound consists of a benzene ring with a chlorobenzyloxy group attached to one of the carbon atoms. The chlorine atom provides additional reactivity and influences the compound’s properties. The exact arrangement of atoms can be visualized using X-ray diffraction and nuclear magnetic resonance techniques .

Chemical Reactions Analysis

The chemical reactivity of This compound involves amide formation. It can participate in reactions typical of benzamides, such as amidation reactions with carboxylic acids and amines. These reactions are essential for the synthesis of various compounds, including pharmaceuticals and materials used in industry .

Wissenschaftliche Forschungsanwendungen

Anti-Tubercular Activity

A study focused on the synthesis of novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, which showed promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. These derivatives also demonstrated non-cytotoxic nature against the human cancer cell line HeLa, highlighting their potential as safe anti-tubercular agents (Nimbalkar et al., 2018).

Antioxidant Properties

Another study investigated the electrochemical oxidation of amino-substituted benzamide derivatives, which are known for their capacity to act as powerful antioxidants. This research provided insights into the electrochemical mechanisms underlying the free radical scavenging activity of these compounds (Jovanović et al., 2020).

Antiarrhythmic Activity

Benzamides, including derivatives with trifluoroethoxy ring substituents, have been evaluated for their antiarrhythmic activity. Notably, a compound from this group, N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide acetate, showed significant potential in animal studies and was selected for clinical trials as an antiarrhythmic (Banitt et al., 1977).

Synthesis of Block Copolymers

Research on the synthesis of poly(p-benzamide) and block copolymers containing this aramide was conducted. This study demonstrated the successful synthesis of well-defined aromatic polyamides, offering potential applications in polymer science (Yokozawa et al., 2002).

Inhibition of Mosquito Development

Certain substituted benzamides have shown effectiveness in inhibiting mosquito development, offering potential for controlling mosquito populations in various environments. This could have significant implications for disease control and environmental management (Schaefer et al., 1978).

Eigenschaften

IUPAC Name |

4-[(4-chlorophenyl)methoxy]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c15-12-5-1-10(2-6-12)9-18-13-7-3-11(4-8-13)14(16)17/h1-8H,9H2,(H2,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCSJVIVCLOPHDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-methylthiophen-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2578798.png)

![benzo[d][1,3]dioxol-5-yl(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2578801.png)

![N-[(2,3-dimethoxyphenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2578802.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide](/img/structure/B2578804.png)

![1-[4-(2-chlorophenoxy)butyl]-1H-1,2,3-benzotriazole](/img/structure/B2578813.png)